molecular formula C21H17ClN4O3 B2976803 N-(4-chlorobenzyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide CAS No. 1115336-48-5

N-(4-chlorobenzyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide

Cat. No.: B2976803
CAS No.: 1115336-48-5
M. Wt: 408.84
InChI Key: IQPPTBLWIHKXLG-UHFFFAOYSA-N
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Description

This compound is a pyrrolo[3,2-d]pyrimidine derivative featuring a 2,4-dioxo moiety, a 7-phenyl substituent, and an acetamide group linked to a 4-chlorobenzyl chain. The pyrrolo-pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its bioactivity in kinase inhibition, anticancer, and anti-inflammatory applications . The 4-chlorobenzyl group enhances lipophilicity and may influence receptor binding, while the acetamide linkage contributes to metabolic stability .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(2,4-dioxo-7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c22-15-8-6-13(7-9-15)10-23-17(27)12-26-20(28)19-18(25-21(26)29)16(11-24-19)14-4-2-1-3-5-14/h1-9,11,24H,10,12H2,(H,23,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPPTBLWIHKXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2NC(=O)N(C3=O)CC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects based on current research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure which includes a pyrrolo[3,2-d]pyrimidine core. Its molecular formula is C29H28Cl2N4O3C_{29}H_{28}Cl_2N_4O_3 with a molecular weight of 551.5 g/mol. The presence of the 4-chlorobenzyl group and the dioxo functional groups contributes to its unique pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Case Study 1 : A related pyrrolo[3,2-d]pyrimidine derivative demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values lower than those of standard chemotherapeutics like doxorubicin. Molecular dynamics simulations indicated that these compounds interact with Bcl-2 proteins primarily through hydrophobic contacts, suggesting a mechanism for their anticancer activity .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies on similar thiazole and pyrimidine derivatives have shown promising results against bacterial strains:

  • Case Study 2 : A series of thiazole-bearing compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against Gram-positive bacteria . This suggests that modifications to the pyrrolo[3,2-d]pyrimidine framework could yield compounds with enhanced antimicrobial efficacy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups such as chlorine on the phenyl rings has been shown to enhance antiproliferative activity .
  • Core Modifications : Alterations in the pyrrolo[3,2-d]pyrimidine core can significantly affect the binding affinity and selectivity for target proteins involved in cancer progression .

Data Table: Summary of Biological Activities

Activity TypeReferenceObserved EffectIC50/Effectiveness
Anticancer Cytotoxicity against cancer cells< Doxorubicin's IC50
Antimicrobial Inhibition of Gram-positive bacteriaMIC = 31.25 µg/mL
SAR Insights Importance of substituentsEnhanced activity with Cl

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences and similarities with related compounds:

Compound Name Core Structure Substituents Key Functional Groups Reference
Target Compound Pyrrolo[3,2-d]pyrimidine 7-Phenyl, 4-chlorobenzyl, 2,4-dioxo Acetamide, Chlorobenzyl
N4-(4-chlorophenyl)-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (Compound 9) Pyrrolo[2,3-d]pyrimidine 4-Chlorophenyl, 2-methylbenzyl Diamine, Methylbenzyl
2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-methoxyphenyl)acetamide Pyrazolo[3,4-b]pyridine 4-Chlorophenyl, 4-methoxyphenyl, methyl Acetamide, Methoxyphenyl
N-(3-chloropyridin-4-yl)-2-{4-oxo-2-[(2-phenylethyl)amino]-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetamide Pyrrolo[2,3-d]pyrimidine 3-Chloropyridinyl, phenylethylamino Acetamide, Chloropyridine

Key Observations :

  • Substituents : The 4-chlorobenzyl group in the target compound is distinct from the 2-methylbenzyl in Compound 9, which may reduce steric hindrance while retaining halogen-mediated interactions .
  • Functional Groups : The acetamide linker is conserved across analogs, but substituents like methoxyphenyl (in pyrazolo-pyridine derivatives) or chloropyridine (in pyrrolo-pyrimidines) modulate solubility and target selectivity .

Key Observations :

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